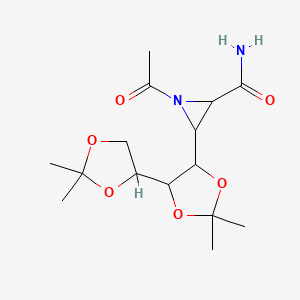

![molecular formula C15H13ClN2O6S B6136211 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)

3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as NPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPPB is a sulfonylurea compound that has been widely used as a pharmacological tool to study the function of ion channels, transporters, and receptors in various biological systems.

Scientific Research Applications

3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been widely used in scientific research to study the function of ion channels, transporters, and receptors in various biological systems. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit various ion channels such as CFTR, TRPV4, and ANO1. CFTR is a chloride channel that is mutated in cystic fibrosis, and 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to increase the activity of mutant CFTR channels. TRPV4 is a calcium-permeable ion channel that is involved in various physiological processes such as osmosensation and mechanosensation. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit TRPV4 channels and reduce the response to mechanical stimuli. ANO1 is a calcium-activated chloride channel that is involved in various physiological processes such as smooth muscle contraction and epithelial secretion. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit ANO1 channels and reduce the contraction of smooth muscle cells.

Mechanism of Action

3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid inhibits ion channels by binding to specific sites on the channel protein and altering the conformation of the channel. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to interact with the transmembrane domains of ion channels and block the ion permeation pathway. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also affect the gating properties of ion channels and alter the voltage dependence and kinetics of channel activation and inactivation.

Biochemical and Physiological Effects:

3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to have various biochemical and physiological effects in different biological systems. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to increase the activity of mutant CFTR channels and improve chloride transport in cystic fibrosis cells. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to reduce the response to mechanical stimuli in TRPV4 channels and reduce the contraction of smooth muscle cells. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has several advantages for lab experiments. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a potent and selective inhibitor of ion channels, making it an excellent pharmacological tool for studying the function of ion channels in various biological systems. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has also been shown to have low toxicity and good solubility, making it suitable for in vivo experiments. However, 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has some limitations for lab experiments. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can affect the activity of multiple ion channels and transporters, making it difficult to interpret the results of experiments. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also have off-target effects and interact with proteins other than ion channels, leading to unintended effects.

Future Directions

There are several future directions for 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid research. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to have potential therapeutic applications in cystic fibrosis, cancer, and other diseases. Further research is needed to optimize the pharmacological properties of 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid and develop more potent and selective inhibitors of ion channels. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also be used to study the role of ion channels in various physiological processes such as pain, inflammation, and cardiovascular function. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also be used in drug discovery to identify novel targets for therapeutic intervention. Overall, 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a valuable tool for scientific research and has significant potential for future applications.

Synthesis Methods

3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid. The purity of the synthesized 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name |

3-[(4-chloro-3-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O6S/c16-12-7-6-11(8-14(12)18(21)22)25(23,24)17-13(9-15(19)20)10-4-2-1-3-5-10/h1-8,13,17H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKJMUPYYYTTHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3-nitrobenzenesulfonamido)-3-phenylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6136132.png)

![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)

![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)

![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)

![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)

![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)

![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)

![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)

![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)